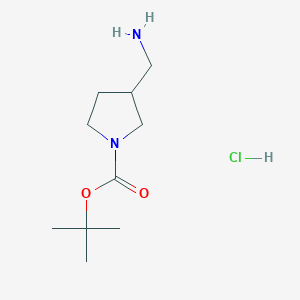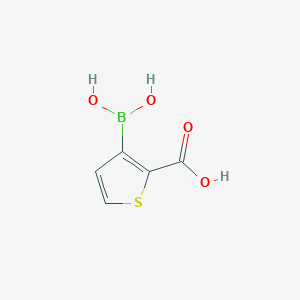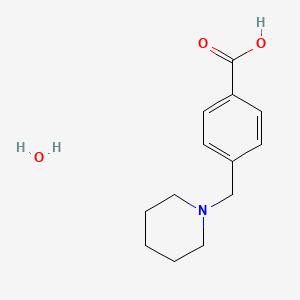
4-(1-Piperidinylmethyl)benzoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “4-(1-Piperidinylmethyl)benzoic acid hydrate” is1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“4-(1-Piperidinylmethyl)benzoic acid hydrate” is a solid at room temperature . The product should be stored at room temperature .Applications De Recherche Scientifique
Metabolism in Antidepressants :
- "4-(1-Piperidinylmethyl)benzoic acid hydrate" is a key intermediate in the metabolism of the antidepressant Lu AA21004. It is transformed into various metabolites through cytochrome P450 and other enzymes (Hvenegaard et al., 2012).
Natural Product Synthesis :
- The compound is also related to the synthesis of prenylated benzoic acid derivatives in plants like Piper kelleyi, which exhibit significant anti-herbivore activities (Jeffrey et al., 2014).
Co-crystallisation Studies :
- Research involving co-crystallisation of benzoic acid derivatives with N-containing bases like piperazine highlights the compound's relevance in crystal engineering and the study of polymorphism (Skovsgaard & Bond, 2009).
Molecular Structure Analysis :
- The study of a three-component complex involving piperidine-ethanol, p-hydroxybenzoic acid, and water, which includes similar structural components, provides insights into hydrogen-bonded interactions important in molecular chemistry (Dega-Szafran et al., 2017).
Synthesis of Hybrid Compounds :
- The compound is involved in the synthesis of hybrid systems containing pharmacophoric fragments, indicating its significance in the development of new pharmaceutical agents (Ivanova et al., 2019).
Crystal Structure Study :
- Research on the crystal structure of similar benzoic acid derivatives provides valuable data for understanding molecular interactions and the formation of crystalline materials (Faizi et al., 2016).
Redox-Neutral Transformations :
- The compound's derivatives are used in redox-neutral transformations, a process important in organic synthesis and pharmaceutical development (Platonova & Seidel, 2015).
Photophysical Properties :
- Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, like the compound , reveal important insights into their photophysical properties, which have applications in material science (Sivakumar et al., 2011).
Herbicidal Activity Studies :
- Research on aryl-formyl piperidinone HPPD inhibitors, which include benzoic acid components, provides information on their herbicidal activity, highlighting the compound's potential agricultural applications (Fu et al., 2021).
Azo-Benzoic Acids Study :
- The synthesis and characterization of azo-benzoic acids, which relate to the compound's structure, offer insights into their properties and potential applications in dye and pigment industries (Baul et al., 2009).
Propriétés
IUPAC Name |
4-(piperidin-1-ylmethyl)benzoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLWNMZJWPIBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

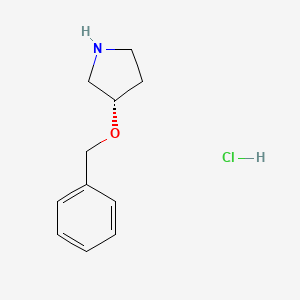






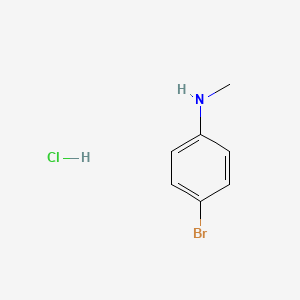

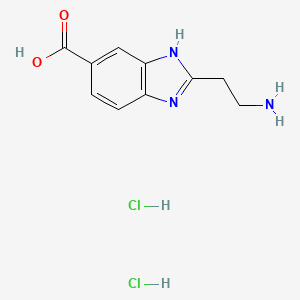
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
